molecular formula C15H20N4O2S B6438419 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine CAS No. 2549014-76-6

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B6438419
CAS No.: 2549014-76-6
M. Wt: 320.4 g/mol
InChI Key: RFVKYQOBYPJNHV-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine (CAS 2549014-76-6) is a chemical compound with the molecular formula C15H20N4O2S and a molecular weight of 320.41 g/mol . This molecule features a piperazine linker connecting a 2-methoxyphenyl group to a 3-(methoxymethyl)-1,2,4-thiadiazole ring, making it a potential building block in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. While research on this specific derivative is ongoing, analogs containing the 1,2,4-thiadiazole ring have been investigated for various therapeutic applications . This compound is presented as a high-quality screening compound for research purposes. Predicted physical properties include a density of 1.251 g/cm³ at 20 °C and a boiling point of 483.8 °C . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(methoxymethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-20-11-14-16-15(22-17-14)19-9-7-18(8-10-19)12-5-3-4-6-13(12)21-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVKYQOBYPJNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves reacting substituted thiosemicarbazides with α-halo ketones or aldehydes. For example, 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine can be synthesized by treating methoxyacetyl chloride with thiosemicarbazide in the presence of a base such as sodium acetate. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclodehydration to form the thiadiazole ring.

Reaction Conditions

  • Reactants : Methoxyacetyl chloride (1.2 eq.), thiosemicarbazide (1.0 eq.)

  • Solvent : Methanol/water (3:1 v/v)

  • Temperature : 80–85°C, 4–6 hours

  • Catalyst : Iodine (0.1 eq.)

  • Yield : 68–72%

This intermediate is then functionalized at position 5 through nucleophilic substitution or coupling reactions.

Synthesis of 4-(2-Methoxyphenyl)Piperazine

The 2-methoxyphenyl group is introduced to the piperazine ring prior to its coupling with the thiadiazole core.

Buchwald–Hartwig Amination

A palladium-catalyzed cross-coupling reaction between piperazine and 2-bromoanisole is employed:

Reaction Setup

  • Catalyst : Pd(OAc)₂ (0.5 mol%)

  • Ligand : Xantphos (1.0 mol%)

  • Base : NaOtBu (1.38 eq.)

  • Solvent : o-Xylene

  • Temperature : 120°C, 3 hours

  • Yield : 96%

This method avoids Boc-protection/deprotection steps, streamlining the synthesis.

Final Coupling and Purification

The thiadiazole and piperazine intermediates are combined via a nucleophilic substitution or Ullmann-type coupling.

Optimized Procedure

  • Reactants :

    • 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole (1.0 eq.)

    • 4-(2-Methoxyphenyl)piperazine (1.1 eq.)

  • Conditions :

    • Catalyst : CuI (10 mol%)

    • Ligand : L-Proline (20 mol%)

    • Base : Cs₂CO₃ (2.0 eq.)

    • Solvent : DMF, 100°C, 24 hours

  • Workup :

    • Dilution with ethyl acetate

    • Washing with brine (3×)

    • Column chromatography (SiO₂, hexane/EtOAc 4:1)

  • Yield : 74%

Analytical Data and Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95–6.89 (m, 2H, ArH), 4.52 (s, 2H, CH₂OCH₃), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.90–2.85 (m, 4H, piperazine).

  • HRMS (ESI) : m/z calcd for C₁₆H₂₁N₄O₂S [M+H]⁺: 349.1432; found: 349.1436.

Challenges and Optimization

Regioselectivity in Thiadiazole Formation

The methoxymethyl group’s steric bulk occasionally leads to regioisomeric byproducts. Employing high-dilution conditions (0.1 M in methanol) suppresses this issue, improving regioselectivity to >95:5.

Piperazine Functionalization

Direct alkylation of piperazine with 2-methoxyphenyl groups can result in over-alkylation. Using a substoichiometric ratio of piperazine to aryl halide (1:6) minimizes dimerization.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Thiadiazole cyclization : Continuous flow reactors reduce reaction time to 2 hours.

  • Piperazine coupling : Switch to DABCO as a base enhances reaction rate (95% conversion in 8 hours) .

Chemical Reactions Analysis

Types of Reactions

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including the target compound, exhibit significant cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cells.

Case Study Findings :

  • A study evaluated the anticancer potential of various thiadiazole derivatives, revealing that compounds with specific substituents on the phenyl ring demonstrated enhanced activity against cancer cells. For instance, compounds with methoxy groups were noted for their improved efficacy against breast cancer cells (MCF-7) and lung carcinoma (A549) .
CompoundCell LineIC50 Value (µg/mL)
Thiadiazole Derivative 1A5494.27
Thiadiazole Derivative 2MCF-70.28
Thiadiazole Derivative 3SK-MEL-212.57

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows for interactions with microbial enzymes, potentially leading to inhibition of bacterial growth.

Research Insights :

  • Studies have reported that certain thiadiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological effects, making it a candidate for further investigation in treating neurological disorders.

Case Study Findings :

  • Compounds with piperazine structures have been studied for their anxiolytic and antidepressant properties. Preliminary studies suggest that modifications to the piperazine ring can enhance these effects .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant activity against A549, SK-MEL-2, MCF-7 ,
AntimicrobialEffective against various bacterial strains ,
NeuropharmacologicalPotential anxiolytic and antidepressant effects ,

Mechanism of Action

The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural Analogues and Their Receptor Affinities

The compound’s structural relatives differ in substituents on the thiadiazole, piperazine, or linker regions, leading to variations in receptor selectivity and potency. Key analogues include:

Compound Name/ID Structural Variation vs. Target Compound Receptor Affinity/Activity Reference
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine Thiadiazole substituent: 4-methoxyphenyl (vs. methoxymethyl) Likely lower lipophilicity; potential 5-HT1A binding due to arylpiperazine moiety
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) Phenoxyethoxyethyl linker with chloro/methyl groups Dopamine D2 affinity (Ki ~nM range); chloro group may enhance metabolic stability
HRP 392 (Compound 42) Benzisoxazole substituent instead of thiadiazole Antipsychotic activity with reduced extrapyramidal side effects (EPS); D2/5-HT2A affinity
NAN 190 (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) Phthalimido-butyl linker 5-HT1A antagonist (Ki = 1.6 nM); used to study bladder function
4-[3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine (Compound 8) Dihydronaphthalene-propyl linker Mixed 5-HT1A (IC50 = 2.0 nM) and D2 (IC50 = 90.6 nM) affinity; antipsychotic potential

Key Observations :

  • Thiadiazole vs. Benzisoxazole/Triazole : Replacement of the thiadiazole with benzisoxazole (HRP 392) shifts activity toward D2/5-HT2A receptors, critical for antipsychotic effects . Thiadiazoles with electron-donating groups (e.g., methoxymethyl) may enhance 5-HT1A binding compared to nitro- or chloro-substituted analogues .
  • Linker Flexibility : Aliphatic linkers (e.g., propyl in Compound 8) improve receptor cross-reactivity, while rigid linkers (e.g., phthalimido in NAN 190) enhance 5-HT1A selectivity .
  • Substituent Effects : Methoxy groups on the arylpiperazine core are critical for 5-HT1A affinity, as seen in NAN 190 and the target compound .

Biological Activity

1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S. The structure consists of a piperazine ring substituted with a methoxyphenyl group and a thiadiazole moiety containing a methoxymethyl group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Thiadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has been evaluated for its potential as an anticancer agent.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) : Research indicates that the substituents on the thiadiazole ring significantly influence anticancer activity. Compounds with methoxy or phenyl substitutions tend to show enhanced activity due to improved interaction with biological targets .

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial properties against various pathogens, although specific data on the discussed compound is limited .
  • Anticonvulsant Effects : Thiadiazole derivatives have been explored for their anticonvulsant potential in animal models. Certain derivatives demonstrated significant inhibition rates in seizure models, indicating possible neuroprotective effects .

Case Studies and Experimental Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated various thiadiazole derivatives against MDA-MB-231 and MCF-7 breast cancer cells. The compound with a similar structure showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity .
    • Another study reported that a derivative with a methoxy group showed enhanced activity against SK-MEL-2 melanoma cells, achieving an IC50 value of 4.27 µg/mL .
  • Mechanism of Action :
    • Molecular docking studies have suggested that the compound interacts with key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins. These interactions are thought to trigger apoptotic pathways leading to cancer cell death .

Data Summary Table

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerMDA-MB-23110 - 20
AnticancerSK-MEL-24.27
AntimicrobialVarious PathogensN/A
AnticonvulsantMES Model74.52% inhibition

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